molecular formula C11H12N2O2 B8709295 ethyl 1H-indol-5-ylcarbamate

ethyl 1H-indol-5-ylcarbamate

Cat. No.: B8709295
M. Wt: 204.22 g/mol
InChI Key: LHOHLPPMYZSNCA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 1H-indol-5-ylcarbamate is a synthetic organic compound belonging to the class of indole carbamate derivatives. This compound features an ethyl carbamate group attached to the 5-position of the 1H-indole ring system, a structure known for its significance in medicinal chemistry and chemical synthesis. While direct applications for this specific ester are not fully detailed in the literature, its close structural analog, Mthis compound , shares the same core carbamate functionality, suggesting potential parallel uses as a building block or intermediate in pharmaceutical research and development. Indole-carbamate derivatives are frequently investigated for their biological activities and are utilized in the synthesis of more complex molecules. Researchers value these compounds for their potential in creating targeted chemical entities. The compound is offered For Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic uses, or for any human or veterinary consumption. Handling should be performed by qualified professionals in a controlled laboratory setting. For more detailed information on pricing, availability, and specifications, please contact our sales team.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C11H12N2O2

Molecular Weight

204.22 g/mol

IUPAC Name

ethyl N-(1H-indol-5-yl)carbamate

InChI

InChI=1S/C11H12N2O2/c1-2-15-11(14)13-9-3-4-10-8(7-9)5-6-12-10/h3-7,12H,2H2,1H3,(H,13,14)

InChI Key

LHOHLPPMYZSNCA-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)NC1=CC2=C(C=C1)NC=C2

Origin of Product

United States

Synthetic Methodologies and Chemical Transformations of Ethyl 1h Indol 5 Ylcarbamate

Established Synthetic Routes for Ethyl 1H-Indol-5-ylcarbamate

The synthesis of this compound can be achieved through several strategic approaches, primarily involving the construction of the indole (B1671886) core followed by functionalization, or the modification of pre-existing indole precursors.

Strategies Involving Indole Functionalization at Position 5

Direct functionalization of the C5 position of the indole ring presents a significant challenge due to the inherent electronic properties of the indole nucleus, which favor electrophilic substitution at the C3 position. However, modern synthetic methods have been developed to achieve regioselective C-H functionalization at the C5 position. These methods are crucial for accessing C5-substituted indoles that can serve as precursors to the target carbamate (B1207046).

Recent advancements include transition-metal-catalyzed C-H activation. For instance, Rh(III)-catalyzed reactions have been employed for the C-H and N-H bond functionalization of certain indole derivatives, providing pathways to access multi-substituted indoles nih.gov. While not a direct route to the carbamate, these strategies open avenues for introducing a functional group at C5, which can then be converted to an amino group and subsequently to the desired carbamate.

Convergent Synthesis Approaches to Indole-Carbamate Linkages

Convergent synthesis involves the separate synthesis of key fragments of a target molecule, which are then joined together in the final stages. For this compound, this could involve the synthesis of a 5-aminoindole (B14826) intermediate and its subsequent reaction with a suitable reagent to form the carbamate linkage.

Classic indole syntheses, such as the Fischer, Bischler, and Larock methods, can be adapted to produce substituted indoles that are amenable to further functionalization beilstein-journals.org. For example, a substituted phenylhydrazine (B124118) and a ketone can be used in a Fischer indole synthesis to construct an indole ring already bearing a precursor to the C5-amino group. Once the 5-aminoindole is formed, the carbamate can be introduced by reaction with ethyl chloroformate in the presence of a base.

Role of Precursor Modifications (e.g., Nitro Reduction, Amine Derivatization)

A common and effective strategy for the synthesis of this compound involves the use of a 5-nitroindole (B16589) precursor. The nitro group acts as a masked amino group and directs the chemistry to the C5 position. The synthesis typically proceeds in two key steps:

Reduction of the Nitro Group: The 5-nitroindole precursor, such as ethyl 5-nitroindole-2-carboxylate, is subjected to reduction to form the corresponding 5-aminoindole. This transformation is commonly achieved through catalytic hydrogenation using palladium on carbon (Pd/C) with a hydrogen source like hydrogen gas or a transfer hydrogenation reagent such as ammonium (B1175870) formate (B1220265) chemicalbook.com.

Carbamate Formation: The resulting 5-aminoindole is then reacted with an ethylating agent for the carbamate function. A standard procedure involves the treatment of the 5-aminoindole with ethyl chloroformate in the presence of a base (e.g., pyridine (B92270) or triethylamine) to yield this compound.

This precursor modification route is highly reliable for accessing the target compound and its analogs.

Table 1: Synthesis of 5-Aminoindole Precursor via Nitro Reduction

PrecursorReagents and ConditionsProductYieldReference
Ethyl 5-nitro-1H-indole-2-carboxylate5% Palladium on carbon, NH4COOH, EtOH, Reflux, 30 min5-Amino-1H-indole-2-carboxylic acid ethyl ester100% chemicalbook.com

Derivatization Strategies for this compound and its Analogs

Derivatization of the parent compound is essential for structure-activity relationship (SAR) studies and for fine-tuning its physicochemical and pharmacological properties. Modifications can be targeted at the indole nitrogen (N1) or at various positions on the indole ring system.

Modifications at the Indole Nitrogen (N1) for Structure Elucidation

The indole nitrogen (N1) is a common site for derivatization. Alkylation or acylation at this position can significantly impact the molecule's biological activity and metabolic stability. The N-H proton of the indole is weakly acidic and can be deprotonated with a suitable base to generate an indole anion, which then acts as a nucleophile.

Alkylation of the indole nitrogen is typically achieved by treating the N-H indole with an alkyl halide (e.g., allyl bromide, benzyl (B1604629) bromide, or methyl iodide) in the presence of a base such as potassium hydroxide (B78521) (KOH) in a solvent like acetone (B3395972) or dimethylformamide (DMF) mdpi.comnih.goveasychair.org. These reactions allow for the introduction of a wide variety of substituents at the N1 position. For example, a series of N-[ω-(6-fluoroindol-1-yl)alkyl]carbamates were synthesized by reacting 6-fluoroindole (B127801) with various N-(bromoalkyl)phthalimides, followed by deprotection and carbamate formation nih.gov.

Table 2: Examples of N1-Alkylation of Indole Derivatives

Indole SubstrateAlkylating AgentBase/SolventProductReference
Ethyl 1H-indol-2-carboxylateAllyl bromideaq. KOH / AcetoneEthyl 1-allyl-1H-indole-2-carboxylate mdpi.com
Ethyl 1H-indol-2-carboxylateBenzyl bromideaq. KOH / AcetoneEthyl 1-benzyl-1H-indole-2-carboxylate mdpi.com
1H-Indole-3-carbaldehyde3-chloro-N-arylpropanamideK2CO3 / Acetone3-(3-formyl-1H-indol-1-yl)-N-arylpropanamide easychair.org
6-FluoroindoleN-(5-bromopentyl)phthalimideNaH / DMFN-(5-(6-fluoro-1H-indol-1-yl)pentyl)phthalimide nih.gov

Substituent Variation on the Indole Ring System (e.g., C2, C3, C4, C6, C7)

Introducing substituents at other positions of the indole ring is a key strategy for creating diverse analogs.

C2 and C3 Positions: The C2 and C3 positions are the most common sites for substitution. The C3 position is particularly susceptible to electrophilic attack. Formylation of ethyl indole-2-carboxylate (B1230498) at the C3 position can be achieved using the Vilsmeier-Haack reaction (POCl3/DMF), yielding ethyl 3-formyl-1H-indole-2-carboxylate, a versatile intermediate for further transformations researchgate.netznaturforsch.com. Carbonylative reactions, often catalyzed by palladium, provide routes to C2 and C3-acylated indoles beilstein-journals.org.

Other Positions (C4, C6, C7): Modifying the benzene (B151609) portion of the indole ring often requires starting with pre-functionalized precursors. For instance, the Japp-Klingemann reaction is a powerful tool for synthesizing indoles with various substituents on the benzene ring by using appropriately substituted anilines researchgate.net. The synthesis of a series of diaminoindoles, for example, involved the use of various nitroindole starting materials (5-nitro, 6-nitro, and 7-nitro) which were then converted to the corresponding aminoindoles nih.gov.

The synthesis of a series of 1,5-disubstituted indole-2-carboxaldehyde derivatives demonstrates the possibility of having multiple substituents on the indole ring, which can then be used to build more complex heterocyclic systems beilstein-journals.org. Furthermore, the development of novel xanthine (B1682287) oxidase inhibitors involved the synthesis of 5-(1H-indol-5-yl)isoxazole-3-carboxylic acids, highlighting the use of the C5 position as a point of attachment for other heterocyclic rings nih.gov.

Alterations of the Carbamate Moiety and Ester Group

The this compound molecule possesses two key functional groups that are amenable to a variety of chemical transformations: the carbamate moiety and the ethyl ester group. These transformations allow for the diversification of the parent molecule, leading to a range of derivatives with potentially unique properties.

Hydrolysis: The ester and the carbamate functionalities can undergo hydrolysis under basic or acidic conditions. Basic hydrolysis, for instance using barium hydroxide, can lead to the cleavage of the ethyl carbamate to yield 5-aminoindole. researchgate.net This process involves the nucleophilic attack of a hydroxide ion on the carbonyl carbon of the carbamate. Similarly, the ester group can be hydrolyzed to the corresponding carboxylic acid.

Transesterification: The ethyl ester of the carbamate can be exchanged with other alkyl groups through transesterification. This reaction is typically catalyzed by an acid or a base in the presence of an excess of a different alcohol. For example, reaction with methanol (B129727) in the presence of a suitable catalyst could yield mthis compound.

Reduction: The carbamate and ester groups can be reduced using powerful reducing agents like lithium aluminum hydride (LiAlH4). The reduction of a carbamate typically yields the corresponding N-methylated amine. researchgate.netnih.gov In the case of this compound, this would result in the formation of N-methyl-1H-indol-5-amine. The ester group can also be reduced to a primary alcohol.

Amide Formation: The carbamate can be converted into a urea (B33335) derivative, or the ester can be transformed into an amide. For instance, reaction with an amine can lead to the formation of a urea, displacing the ethoxy group of the carbamate. Alternatively, the ester can be converted to an amide by reaction with an amine, often requiring activation of the carboxylic acid that would be formed from ester hydrolysis. youtube.combohrium.comdntb.gov.ua

N-Alkylation/N-Acylation of the Indole Nitrogen: The nitrogen atom of the indole ring can be alkylated or acylated. mdpi.com This typically requires a base to deprotonate the indole nitrogen, followed by reaction with an alkyl halide or an acyl chloride. researchgate.net These reactions would yield N-substituted derivatives of this compound.

Interactive Data Table: Summary of Chemical Transformations

TransformationReagents and ConditionsProduct Functional Group
HydrolysisBa(OH)2, H2O/Ethanol, 80°CAmine
TransesterificationCH3OH, Acid or Base CatalystMethyl Carbamate
ReductionLiAlH4N-Methylamine
Amide FormationR-NH2Urea or Amide
N-AlkylationBase, R-XN-Alkyl Indole
N-AcylationBase, R-COClN-Acyl Indole
DecarboxylationHeatAmine

Mechanistic Insights into Key Synthetic Steps for this compound Formation

The formation of this compound from 5-aminoindole and ethyl chloroformate proceeds through a nucleophilic acyl substitution mechanism. The reaction is initiated by the nucleophilic attack of the amino group of 5-aminoindole on the electrophilic carbonyl carbon of ethyl chloroformate.

The lone pair of electrons on the nitrogen atom of the 5-aminoindole acts as the nucleophile. The carbonyl carbon of ethyl chloroformate is electron-deficient due to the electronegativity of the two oxygen atoms and the chlorine atom. The initial attack results in the formation of a tetrahedral intermediate.

This intermediate is unstable and collapses to regenerate the carbonyl double bond. This occurs with the expulsion of the chloride ion, which is a good leaving group. A proton is then lost from the nitrogen atom, often facilitated by a mild base present in the reaction mixture, to yield the final product, this compound.

Nucleophilic Attack: The amino group of 5-aminoindole attacks the carbonyl carbon of ethyl chloroformate.

Formation of Tetrahedral Intermediate: A transient tetrahedral intermediate is formed.

Elimination of Leaving Group: The chloride ion is eliminated, and the carbonyl group is reformed.

Deprotonation: A proton is removed from the nitrogen atom to give the stable carbamate product.

Sustainable and Green Chemistry Approaches in this compound Synthesis

In recent years, there has been a significant push towards the development of more environmentally benign synthetic methods in chemistry. The principles of green chemistry aim to reduce waste, minimize the use of hazardous substances, and improve energy efficiency. umich.educlockss.org

Alternative Reagents: A greener alternative to the use of phosgene (B1210022) derivatives like ethyl chloroformate is the direct utilization of carbon dioxide (CO2) as a C1 source for carbamate synthesis. dicp.ac.cnderpharmachemica.com This approach often involves the reaction of an amine with CO2 in the presence of a base and an alkylating agent. While this method can be more environmentally friendly, it may require optimization of reaction conditions to achieve high yields and selectivity.

Solvent-Free Synthesis: Performing reactions in the absence of a solvent can significantly reduce waste and simplify product purification. tubitak.gov.trresearchgate.netresearchgate.net Solvent-free methods for the synthesis of carbamates have been developed, often utilizing solid-state grinding or heating of the neat reactants. umich.edu

Catalytic Methods: The use of catalysts can enhance reaction efficiency and reduce the need for stoichiometric reagents. For the synthesis of the 5-aminoindole precursor, catalytic reduction of 5-nitroindole is a key step. Green catalytic reduction methods often employ catalysts based on earth-abundant metals like iron and utilize environmentally friendly reducing agents such as formic acid or molecular hydrogen. nih.govmdpi.com Biocatalytic reductions also offer a green alternative. researchgate.net

Energy Efficiency: Employing energy-efficient techniques such as microwave-assisted synthesis can reduce reaction times and energy consumption.

Interactive Data Table: Green Chemistry Approaches

Green Chemistry PrincipleApplication in Synthesis
Use of Renewable FeedstocksN/A for this specific synthesis
Atom EconomyDirect carboxylation with CO2
Less Hazardous Chemical SynthesesReplacement of phosgene derivatives with CO2
Safer Solvents and AuxiliariesSolvent-free synthesis or use of green solvents
Design for Energy EfficiencyMicrowave-assisted synthesis
Use of CatalysisCatalytic reduction of nitro-precursors

Advanced Characterization Techniques for Ethyl 1h Indol 5 Ylcarbamate and Its Derivatives

Spectroscopic Analysis Methodologies for Structural Elucidation

Spectroscopic techniques are fundamental in determining the molecular structure of ethyl 1H-indol-5-ylcarbamate. By probing the interactions of the molecule with electromagnetic radiation, these methods provide a detailed map of its atomic composition and connectivity.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, 2D Techniques)

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the unambiguous structural elucidation of this compound. Through ¹H and ¹³C NMR, the chemical environment of each hydrogen and carbon atom in the molecule can be determined.

¹H NMR Spectroscopy: The proton NMR spectrum provides information on the number of different types of protons, their electronic environment, and their proximity to other protons. For this compound, characteristic signals are expected for the ethyl group protons (a quartet for the -CH₂- group and a triplet for the -CH₃ group), the aromatic protons on the indole (B1671886) ring, and the protons of the N-H groups of both the indole and the carbamate (B1207046) moieties. The chemical shift of the indole N-H proton is typically observed at a high frequency (downfield) nih.gov. Dynamic processes, such as hindered rotation around the N-C carbamate bond, can lead to the broadening of signals at room temperature, a phenomenon observed in related N-carbomethoxyindole derivatives researchgate.net.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum reveals the number of chemically non-equivalent carbon atoms and their respective chemical environments. Key signals would include those for the carbonyl carbon of the carbamate group, the carbons of the ethyl group, and the distinct carbons of the indole ring system. The chemical shifts of the indole ring carbons typically appear in the range of 110 to 140 ppm mdpi.com.

2D NMR Techniques: Two-dimensional NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), are employed to establish connectivity between atoms. COSY spectra reveal proton-proton couplings, helping to assign protons on the indole ring and the ethyl group. HSQC spectra correlate proton signals with their directly attached carbon atoms, confirming the assignments made from the 1D spectra. These 2D methods are invaluable for definitively assigning the complex spectral data of indole derivatives researchgate.netnih.gov.

Predicted NMR Data for this compound:

¹H NMR Spectroscopy¹³C NMR Spectroscopy
Proton TypePredicted Chemical Shift (δ, ppm)Carbon TypePredicted Chemical Shift (δ, ppm)
Indole N-H~11.0-12.0 (broad s)C=O (carbamate)~155
Carbamate N-H~8.0-9.0 (s)Indole C-7a~136
Indole Aromatic C-H~6.5-8.0 (m)Indole C-3a~128
-O-CH₂- (ethyl)~4.1 (q)Indole Aromatic C-H~110-130
-CH₃ (ethyl)~1.2 (t)-O-CH₂- (ethyl)~61
-CH₃ (ethyl)~15

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is utilized to identify the various functional groups present in this compound by measuring the absorption of infrared radiation, which excites molecular vibrations.

The IR spectrum of this compound would exhibit characteristic absorption bands corresponding to the N-H stretching vibrations of both the indole ring and the carbamate group, typically in the region of 3200-3400 cm⁻¹. A strong absorption band is expected for the carbonyl (C=O) group of the carbamate, usually appearing around 1690-1730 cm⁻¹ nih.govgrafiati.commdpi.com. The aromatic C-H stretching vibrations of the indole ring are anticipated just above 3000 cm⁻¹, while the C-C stretching vibrations within the ring give rise to a series of peaks in the 1450-1600 cm⁻¹ range mdpi.comchromatographyonline.comnih.govmdpi.com. Additionally, C-O stretching vibrations from the carbamate's ester functionality would be observed in the 1000-1300 cm⁻¹ region.

Characteristic IR Absorption Bands for this compound:

Functional GroupVibrational ModeExpected Absorption Range (cm⁻¹)
N-H (Indole & Carbamate)Stretching3200 - 3400
C-H (Aromatic)Stretching3000 - 3100
C-H (Aliphatic)Stretching2850 - 2960
C=O (Carbamate)Stretching1690 - 1730
C=C (Aromatic)Stretching1450 - 1600
C-O (Carbamate)Stretching1000 - 1300
N-HBending1550 - 1650

Mass Spectrometry (MS) Techniques for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is essential for determining the molecular weight and confirming the elemental composition of this compound. It also provides structural information through the analysis of fragmentation patterns.

In a typical electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would confirm the compound's molecular weight. High-resolution mass spectrometry (HRMS) can provide the exact mass, allowing for the determination of the molecular formula.

The fragmentation of indole derivatives often involves characteristic losses. For this compound, key fragmentation pathways could include the loss of the ethoxy group (-OCH₂CH₃) from the carbamate moiety, or the cleavage of the entire ethyl carbamate side chain. The indole ring itself is relatively stable, and its fragmentation often involves the loss of HCN mdpi.comnih.gov. The analysis of these fragment ions helps to piece together the molecular structure and confirm the identity of the compound mdpi.comnih.govnih.govresearchgate.net.

Chromatographic Separation and Purity Assessment Methodologies (e.g., HPLC, SFC)

Chromatographic techniques are crucial for separating this compound from reaction mixtures and for assessing its purity.

High-Performance Liquid Chromatography (HPLC): HPLC is a widely used method for the analysis of indole derivatives mdpi.comnih.govnih.govoup.comresearchgate.netnih.gov. Reversed-phase HPLC, often using a C18 column, is a common approach. The mobile phase typically consists of a mixture of water and an organic solvent like acetonitrile or methanol (B129727), often with additives such as formic acid to improve peak shape mdpi.comresearchgate.net. Detection is commonly performed using a UV detector, as the indole ring possesses a strong chromophore nih.gov. This method allows for the quantification of the compound and the detection of impurities.

Supercritical Fluid Chromatography (SFC): SFC is a powerful alternative to HPLC, particularly for the separation of polar and chiral compounds mdpi.commdpi.com. It uses a supercritical fluid, typically carbon dioxide, as the main component of the mobile phase, often modified with a small amount of an organic solvent like methanol mdpi.commdpi.com. SFC can offer faster separations and is considered a "greener" technique due to reduced organic solvent consumption mdpi.comnih.gov. This method is effective for the analysis of various heterocyclic compounds and can be used for both analytical and preparative-scale separations mdpi.comnih.govnih.gov.

X-ray Crystallography Studies of this compound Analogs for Solid-State Structure

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in the solid state. While a crystal structure for this compound itself may not be publicly available, analysis of its analogs provides significant insight into its likely solid-state conformation.

Studies on various functionalized indole derivatives reveal detailed information about bond lengths, bond angles, and torsional angles nih.govnih.govmdpi.comresearchgate.netacs.org. For carbamate-containing molecules, crystallography confirms the planarity of the carbamate group due to resonance nih.gov. A key conformational feature is the potential for both cis and trans isomers around the O=C-N bond, although the trans conformation is generally more stable nih.gov.

Computational and Theoretical Investigations of Ethyl 1h Indol 5 Ylcarbamate

Quantum Chemical Calculations (e.g., Density Functional Theory, DFT) for Electronic Structure

Quantum chemical calculations, particularly Density Functional Theory (DFT), are powerful tools for elucidating the electronic structure of molecules like ethyl 1H-indol-5-ylcarbamate. These methods can determine optimized molecular geometry, orbital energies (such as the Highest Occupied Molecular Orbital - HOMO and Lowest Unoccupied Molecular Orbital - LUMO), and the distribution of electron density.

Methodology: DFT calculations for a molecule like this compound would typically involve selecting a functional (e.g., B3LYP) and a basis set (e.g., 6-31G(d,p)). These parameters define the theoretical level of the calculation.

Expected Insights: From these calculations, one could derive key electronic properties. The HOMO-LUMO energy gap, for instance, provides an indication of the molecule's chemical reactivity and kinetic stability. A smaller gap suggests higher reactivity. The distribution of these frontier orbitals would indicate the likely sites for electrophilic and nucleophilic attack.

While studies on various indole (B1671886) derivatives have utilized DFT to understand their electronic properties, specific data for this compound, such as its HOMO-LUMO gap or specific atomic charges, is not publicly documented.

Molecular Modeling and Simulation Approaches for Conformational Analysis

Molecular modeling and simulation techniques are employed to explore the conformational landscape of a molecule. For a flexible molecule like this compound, which has rotatable bonds in its ethyl carbamate (B1207046) side chain, these methods can identify low-energy conformations that are likely to be populated under physiological conditions.

Methodology: Techniques such as systematic or stochastic conformational searches, followed by energy minimization using molecular mechanics force fields (e.g., MMFF94, AMBER), are common approaches. More rigorous analysis can be performed using molecular dynamics simulations, which track the atomic movements over time.

Expected Insights: A conformational analysis would reveal the preferred spatial arrangements of the ethyl carbamate group relative to the indole ring. This information is crucial for understanding how the molecule might interact with biological targets, as its shape is a key determinant of its binding affinity and selectivity.

Molecular Electrostatic Potential (MEP) Analysis for Reactivity Prediction

A Molecular Electrostatic Potential (MEP) map is a visualization of the electrostatic potential on the electron density surface of a molecule. It is a valuable tool for predicting the reactive behavior of a molecule towards electrophilic and nucleophilic reagents.

Methodology: MEP maps are typically calculated using the results from a quantum chemical calculation, such as a DFT optimization.

Expected Insights: The MEP map for this compound would show regions of negative potential (typically colored in shades of red and yellow) and positive potential (colored in shades of blue). The negative regions, likely around the oxygen atoms of the carbamate group and the nitrogen of the indole ring, would indicate sites susceptible to electrophilic attack. The positive regions, likely around the hydrogen atoms, would indicate sites for nucleophilic attack. This analysis provides a visual guide to the molecule's reactivity.

Ligand-Protein Docking Studies for Putative Binding Interactions

Ligand-protein docking is a computational technique that predicts the preferred orientation of a ligand when it binds to a target protein. This method is instrumental in drug discovery for identifying potential biological targets and understanding the molecular basis of interaction.

Methodology: Docking algorithms place the ligand (this compound) into the binding site of a protein and score the different poses based on factors like shape complementarity and intermolecular interactions.

Expected Insights: Docking studies could suggest potential protein targets for this compound. The results would provide a binding energy score, indicating the strength of the interaction, and a detailed view of the binding mode. This would highlight key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and pi-stacking, between the ligand and the protein's amino acid residues. Such studies are crucial for understanding the potential mechanism of action of a compound.

While the principles of these computational methods are well-established, the application and specific results for this compound are not available in the current body of scientific literature.

Structure Activity Relationship Sar Investigations of Ethyl 1h Indol 5 Ylcarbamate Analogs

Methodologies for SAR Determination

The elucidation of SAR for ethyl 1H-indol-5-ylcarbamate analogs relies on a variety of systematic medicinal chemistry strategies. These methodologies allow researchers to dissect the molecular features essential for biological activity.

Positional Scanning: This technique involves systematically altering the position of a substituent on the indole (B1671886) ring or the carbamate (B1207046) moiety to identify the most favorable locations for interaction with a biological target. For instance, in a series of indole derivatives, the placement of a given functional group at positions 4, 5, 6, or 7 of the indole nucleus can dramatically influence the compound's inhibitory activity against a specific enzyme.

Homologation: This strategy involves the incremental extension of an alkyl chain within the molecule to probe the size and nature of a binding pocket. For example, modifying the ethyl group of the carbamate to methyl, propyl, or butyl allows for the optimization of hydrophobic interactions with the target protein.

Bioisosterism: This is a widely used strategy in drug design where a functional group is replaced by another group with similar physical or chemical properties, with the aim of improving the compound's biological activity, selectivity, or metabolic stability. For example, the carbamate group in this compound could be replaced with bioisosteric groups like amides, ureas, or sulfonamides to explore different hydrogen bonding patterns and chemical stability. The indole nucleus itself can be considered a bioisostere for other aromatic systems in certain contexts. nih.gov

Impact of Indole Ring Substitutions on In Vitro Biological Activity Profiles

The indole ring of this compound offers multiple positions for substitution, and modifications at these sites can significantly modulate the in vitro biological activity of the resulting analogs. The electronic and steric properties of the substituents play a pivotal role in determining the potency and selectivity of these compounds.

Research on various indole derivatives has demonstrated that the nature and position of substituents are critical for their biological effects. For example, in a study of indole-based inhibitors of cytosolic phospholipase A2α, substitutions at the 3-position of the indole scaffold were shown to influence both metabolic stability and aqueous solubility, without significantly affecting the inhibitory potency in most cases. nih.gov In another study on indole derivatives as monoamine oxidase B (MAO-B) inhibitors, substitutions on the indole nitrogen (N-1 position) were found to be crucial for activity. nih.govnih.gov

Table 1: Hypothetical In Vitro Activity of Substituted this compound Analogs

Compound IDIndole Ring SubstitutionTarget EnzymeIC50 (µM)
EIC-01 NoneEnzyme A15.2
EIC-02 2-MethylEnzyme A8.5
EIC-03 3-ChloroEnzyme A2.1
EIC-04 6-FluoroEnzyme A5.7
EIC-05 7-MethoxyEnzyme A12.8
EIC-06 1-BenzylEnzyme A0.9

This table is a hypothetical representation to illustrate the potential impact of indole ring substitutions based on general SAR principles for indole derivatives.

Influence of Carbamate Moiety Modifications on Activity and Selectivity

The carbamate moiety of this compound is a key functional group that can be modified to fine-tune the biological activity and selectivity of the analogs. The ester and the amide portions of the carbamate offer opportunities for structural variation.

Modifications to the ethyl ester group can impact the compound's solubility, metabolic stability, and interaction with the target. Replacing the ethyl group with larger or more complex alkyl or aryl groups can enhance hydrophobic interactions within a binding pocket. Conversely, introducing polar groups can improve aqueous solubility.

The N-H group of the carbamate can act as a hydrogen bond donor, and its substitution can alter the binding mode of the compound. For example, N-alkylation or N-arylation can introduce steric bulk and modify the electronic properties of the carbamate.

In the context of enzyme inhibition, the carbamate group can act as a leaving group in a covalent inhibition mechanism or participate in crucial hydrogen bonding interactions in a non-covalent binding mode. Studies on other carbamate-containing enzyme inhibitors have shown that even small changes to this moiety can lead to significant differences in inhibitory potency and selectivity. For instance, in a series of carbamate derivatives designed as cholinesterase inhibitors, the nature of the substituents on the carbamate nitrogen was found to be critical for activity. researchgate.net

Table 2: Hypothetical Enzyme Inhibition Data for Carbamate Moiety Modified Analogs

Compound IDCarbamate Moiety ModificationEnzyme B IC50 (µM)Enzyme C IC50 (µM)Selectivity (B vs. C)
EIC-01 Ethyl carbamate10.525.12.4
EIC-07 Methyl carbamate12.230.82.5
EIC-08 Isopropyl carbamate5.315.42.9
EIC-09 Phenyl carbamate2.150.223.9
EIC-10 N-Methyl, Ethyl carbamate18.922.51.2

This table is a hypothetical representation to illustrate the potential impact of carbamate moiety modifications based on general SAR principles for carbamate inhibitors.

Stereochemical Considerations in the Structure-Activity Relationship of this compound Analogs

Stereochemistry plays a fundamental role in the interaction of small molecules with their biological targets, which are typically chiral macromolecules like proteins and nucleic acids. The introduction of chiral centers into analogs of this compound can lead to enantiomers or diastereomers with significantly different biological activities.

A chiral center can be introduced, for example, by incorporating a chiral substituent on the indole ring or by modifying the carbamate side chain with a chiral alcohol or amine. The different spatial arrangement of atoms in stereoisomers can result in one isomer having a much higher affinity for the target binding site than the other. This is because one isomer may be able to form more favorable interactions (e.g., hydrogen bonds, hydrophobic interactions) with the target, while the other may experience steric clashes.

For instance, if a chiral center is introduced at the alpha-position to the carbamate oxygen, the resulting (R)- and (S)-enantiomers could exhibit different potencies as enzyme inhibitors. The differential activity of stereoisomers is a well-established principle in pharmacology and underscores the importance of synthesizing and evaluating enantiomerically pure compounds during drug discovery.

While specific stereochemical studies on this compound analogs are not widely reported in the available literature, the general principles of stereochemistry in drug action strongly suggest that this would be a critical factor in the development of potent and selective agents based on this scaffold.

Mechanistic Research on Ethyl 1h Indol 5 Ylcarbamate in Biological Systems Pre Clinical

In Vitro Enzyme Inhibition Studies (e.g., Cholinesterases, Serine Hydrolases)

Carbamate (B1207046) moieties are recognized as effective inhibitors of serine hydrolases, a broad class of enzymes that includes cholinesterases such as acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE). Research into carbamate derivatives of indolines has demonstrated their potential as cholinesterase inhibitors. nih.govacs.orghuji.ac.ilhuji.ac.il For instance, the introduction of N-methyl-N-ethyl or N-methyl-N-(4-methoxyphenyl) carbamate groups at various positions on the indoline (B122111) ring resulted in compounds with significant AChE and BuChE inhibitory activities. nih.govacs.orghuji.ac.ilhuji.ac.il

One of the most potent acetylcholinesterase inhibitors from this class of compounds was 3-(2-aminoethyl) indolin-4-yl ethyl(methyl)carbamate dihydrochloride, which exhibited an IC50 value of 0.4 μM. nih.govacs.orghuji.ac.ilhuji.ac.il Another notable compound, 3-(3-methoxy-3-oxopropyl)-4-(((4-methoxyphenyl)(methyl) carbamoyl)oxy)indolin-1-ium hydrochloride, displayed an IC50 of 1.2 μM for AChE. nih.govacs.orghuji.ac.ilhuji.ac.il These findings suggest that the indole (B1671886) scaffold, in combination with a carbamate functional group, can effectively target the active site of cholinesterases.

Below is a data table summarizing the cholinesterase inhibitory activities of representative indoline carbamate derivatives.

Compound NameTarget EnzymeIC50 (μM)
3-(2-aminoethyl) indolin-4-yl ethyl(methyl)carbamate dihydrochlorideAcetylcholinesterase (AChE)0.4
3-(3-methoxy-3-oxopropyl)-4-(((4-methoxyphenyl)(methyl) carbamoyl)oxy)indolin-1-ium hydrochlorideAcetylcholinesterase (AChE)1.2

Furthermore, studies on (indolylalkyl)piperidine carbamates have identified them as inhibitors of another serine hydrolase, fatty acid amide hydrolase (FAAH). nih.gov This indicates that the indole carbamate structure may have a broader inhibitory profile against various serine hydrolases.

Receptor Interaction and Ligand Binding Profiling (e.g., Serotonin (B10506) Receptors, Melatonin (B1676174) Receptors)

The indole nucleus is a common feature in many biologically active compounds, including neurotransmitters like serotonin and melatonin. Consequently, indole derivatives are often investigated for their interaction with serotonin and melatonin receptors.

Serotonin Receptors: Research has shown that various indole derivatives can bind to multiple serotonin receptor subtypes. For example, substituted indole carbazimidamides have been evaluated as 5-HT4 receptor agonists. nih.gov Some of these compounds were found to be highly potent full as well as partial agonists of the 5-HT4 receptor. nih.gov Additionally, marine indole alkaloids have been shown to have a high affinity for several serotonin receptor subtypes, including 5-HT1A, 5-HT1B/1D, 5-HT2B, 5-HT6, and 5-HT7. researchgate.net While these are not direct carbamate analogs, the data underscores the potential for the indole scaffold of ethyl 1H-indol-5-ylcarbamate to interact with serotonergic systems.

Melatonin Receptors: Carbamate insecticides have been identified as potential ligands for human melatonin receptors (MT1 and MT2). nih.gov Computational and in vitro studies have demonstrated that certain carbamates, such as carbaryl (B1668338) and carbofuran, can dock into the melatonin binding pockets of these receptors, with a preference for the MT2 subtype. nih.gov This suggests that the carbamate moiety, as present in this compound, could potentially interact with melatonin receptors. The structural similarity between melatonin (an indoleamine) and indole-based carbamates further supports this hypothesis.

The following table summarizes the receptor binding profiles of some indole derivatives at various serotonin receptors.

Compound ClassReceptor SubtypeActivity
Indole carbazimidamides5-HT4Agonist
Marine Indole Alkaloids5-HT1A, 5-HT1B/1D, 5-HT2B, 5-HT6, 5-HT7High Affinity

Cellular Pathway Modulation Investigations (in vitro)

The downstream cellular effects of indole-based compounds have been explored in various in vitro models. For instance, an indole-2-carboxamide derivative, LG25, was found to inhibit the growth of triple-negative breast cancer cells by suppressing the Akt/mTOR/NF-κB signaling pathway. nih.gov Treatment with this compound led to a significant inhibition of Akt and mTOR phosphorylation and prevented the nuclear translocation of NF-κB. nih.gov This resulted in G2/M cell cycle arrest and the induction of apoptosis. nih.gov

While LG25 is an indole-2-carboxamide and not an indole-5-ylcarbamate, these findings highlight a potential mechanism through which indole derivatives can exert cellular effects by modulating key signaling pathways involved in cell survival, proliferation, and inflammation. Further investigation would be necessary to determine if this compound engages similar or different cellular pathways.

Target Identification Strategies for this compound Analogs

Identifying the specific molecular targets of novel compounds is a critical step in drug discovery and development. For analogs of this compound, several established and emerging target identification strategies could be employed.

One common approach is affinity-based proteomics , where a modified version of the compound of interest (e.g., with a biotin (B1667282) tag) is used to capture its binding partners from cell lysates. The captured proteins are then identified using mass spectrometry.

Another strategy is activity-based protein profiling (ABPP) . This technique uses chemical probes that react with the active sites of specific enzyme families, such as serine hydrolases. By competing with these probes, unlabeled compounds like this compound analogs can reveal their enzyme targets.

Computational approaches , such as molecular docking and pharmacophore modeling, can also be used to predict potential targets based on the compound's structure and its similarity to known ligands. For example, docking studies could be performed against a panel of serine hydrolases or G-protein coupled receptors (like serotonin and melatonin receptors) to prioritize experimental validation.

Furthermore, phenotypic screening in various cell-based assays can reveal the biological effects of the compounds. Subsequent target deconvolution can then be performed using techniques like RNA interference (RNAi) or CRISPR-Cas9 to identify the genes and proteins responsible for the observed phenotype.

These strategies, often used in combination, can provide a comprehensive understanding of the molecular targets and mechanisms of action for novel indole carbamate derivatives.

Analytical Methodologies for Research Scale Quantification and Detection

Development and Validation of Chromatographic Methods for Quantitative Analysis (e.g., GC-MS, LC-MS)

Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) are powerful techniques for the quantitative analysis of ethyl 1H-indol-5-ylcarbamate. These methods offer high sensitivity and selectivity, allowing for the accurate measurement of the compound in complex matrices.

Gas Chromatography-Mass Spectrometry (GC-MS):

GC-MS is a well-established technique for the analysis of volatile and semi-volatile compounds. For this compound, derivatization may be necessary to increase its volatility and thermal stability. The general workflow involves sample extraction, concentration, and analysis by GC-MS in selected ion monitoring (SIM) mode for enhanced sensitivity. researchgate.net

Sample Preparation: A common approach involves liquid-liquid extraction with a solvent like dichloromethane, followed by evaporation of the solvent and reconstitution in a suitable solvent for injection. documentsdelivered.com Solid-phase extraction (SPE) can also be employed for sample clean-up and concentration. researchgate.net

GC Conditions: A capillary column, such as one with a non-polar or medium-polarity stationary phase, is typically used for separation. The oven temperature program is optimized to ensure good resolution and peak shape.

MS Detection: In the mass spectrometer, the compound is ionized, and characteristic fragment ions are monitored. For ethyl carbamate (B1207046), ions at m/z 62, 74, and 89 are often used for quantification and confirmation. researchgate.net

Liquid Chromatography-Mass Spectrometry (LC-MS):

LC-MS is particularly suitable for the analysis of non-volatile and thermally labile compounds, and may be used for this compound without derivatization.

LC Conditions: Reversed-phase chromatography is a common approach, using a C18 column with a mobile phase consisting of a mixture of water and an organic solvent like methanol (B129727) or acetonitrile. nih.gov The pH of the mobile phase can be adjusted to optimize the retention and selectivity for indole (B1671886) compounds. nih.govoup.com

MS Detection: Electrospray ionization (ESI) is a frequently used ionization technique for LC-MS analysis of such compounds. The mass spectrometer can be operated in either full-scan or selected ion monitoring (SIM) mode.

Method Validation:

The validation of these chromatographic methods is essential to ensure their reliability. Key validation parameters include linearity, limit of detection (LOD), limit of quantification (LOQ), accuracy, and precision.

ParameterTypical Range for Carbamate AnalysisReference
Linearity (R²)> 0.99 researchgate.net
Limit of Detection (LOD)1.5 - 2.5 µg/L researchgate.netresearchgate.net
Limit of Quantification (LOQ)5 - 7.5 µg/L researchgate.netresearchgate.net

Spectrophotometric and Spectrofluorometric Techniques for Detection

Spectrophotometric and spectrofluorometric methods offer simpler and often more rapid alternatives for the detection of this compound, particularly for routine analysis.

UV-Visible Spectrophotometry:

The indole ring system exhibits characteristic absorption in the ultraviolet (UV) region of the electromagnetic spectrum. This property can be utilized for spectrophotometric quantification. The absorption spectrum of indole derivatives is influenced by the substitution on the ring. nih.gov A spectrophotometric method for the determination of ethyl carbamate has been established based on the change in NADH concentration in a bi-enzymatic cascade reaction, with absorbance measured at 340 nm. researchgate.net

Spectrofluorometry:

Indole and its derivatives are known for their intrinsic fluorescence, which provides a highly sensitive means of detection. nih.gov The fluorescence properties are dependent on the solvent environment and the nature of substituents on the indole ring. nih.gov Generally, indole compounds have an excitation peak around 274-280 nm and an emission peak in the range of 332-350 nm. nih.govaatbio.com High-performance liquid chromatography (HPLC) with fluorescence detection is a powerful combination for the analysis of indole compounds, offering excellent sensitivity and selectivity. nih.govoup.com

TechniqueExcitation Wavelength (nm)Emission Wavelength (nm)Reference
Spectrofluorometry (Indole)274332 aatbio.com
HPLC with Fluorescence Detection (Indoles)280> 310 (cut-off filter) oup.com

Applications in In Vitro Assay Development and Compound Purity Assessment

The analytical methodologies described above are fundamental for various research applications involving this compound.

In Vitro Assay Development:

In the development of in vitro assays, accurate quantification of the test compound is critical. LC-MS and HPLC with fluorescence detection can be used to determine the concentration of this compound in biological matrices, such as cell culture media or enzyme reaction mixtures. The high sensitivity of these methods allows for the use of low compound concentrations, which is often desirable in biological experiments.

Compound Purity Assessment:

The purity of this compound is a critical parameter that can significantly impact the outcome of research studies. Chromatographic methods, particularly GC-MS and LC-MS, are indispensable for assessing the purity of synthesized or purchased batches of the compound. jddtonline.info These techniques can separate and identify potential impurities, ensuring the integrity of the experimental results. The development of efficient clean-up methods is crucial to remove interfering substances from the matrix. researchgate.net

Ethyl 1h Indol 5 Ylcarbamate As a Synthetic Intermediate and Precursor

Utilization in the Synthesis of Complex Indole-Based Heterocycles

The ethyl carbamate (B1207046) moiety at the 5-position of the indole (B1671886) ring, along with the inherent reactivity of the indole nucleus itself, provides multiple avenues for the construction of complex heterocyclic systems. The carbamate group can act as a directing group or be transformed into other functionalities, while the indole ring can undergo various cyclization and coupling reactions.

Research has demonstrated the versatility of indole derivatives in synthesizing fused heterocyclic systems. For instance, a novel synthetic route to prepare functionalized fused indoles containing an oxazino[4,3-a]indole ring has been developed starting from ethyl 1H-indole-2-carboxylates. nih.gov This strategy involves N-alkylation followed by intramolecular cyclization, showcasing how the indole nitrogen can be utilized to build additional rings onto the core structure. nih.gov While this example starts with a 2-carboxylate, the principle of using the indole nitrogen for cyclization is broadly applicable to other indole derivatives, including ethyl 1H-indol-5-ylcarbamate. The carbamate group can be maintained or modified during such synthetic sequences to influence the properties of the final molecule.

Furthermore, the synthesis of new functionally substituted pyrazoles and indoles has been achieved from acetophenones bearing a carbamate moiety. bohrium.com In these syntheses, phenylhydrazones derived from carbamate-containing acetophenones undergo Fischer indole synthesis to form indolylcarbamates. bohrium.com This demonstrates that the carbamate functionality is compatible with the conditions of indole ring formation and can be carried through multi-step synthetic sequences. This compatibility is crucial when designing synthetic routes to complex heterocycles where the carbamate group is a desired feature in the final product.

The following table provides examples of complex indole-based heterocycles that can be conceptually derived from intermediates like this compound, based on established synthetic methodologies for related indole compounds.

Starting Material (Conceptual)Reaction TypeResulting Heterocyclic SystemReference (Analogous Syntheses)
This compoundIntramolecular CyclizationFused Oxazinoindoles nih.gov
Phenylhydrazone of a carbamate-containing ketoneFischer Indole SynthesisSubstituted Indolylcarbamates bohrium.com
This compoundCondensation with dicarbonyl compoundsPyrroloindolesGeneral indole chemistry
This compoundTransition-metal catalyzed cross-couplingArylated Indoles nih.gov

Precursor for Advanced Pharmaceutical Intermediates

The indole scaffold is a privileged structure in medicinal chemistry, appearing in numerous approved drugs and clinical candidates. This compound serves as a valuable precursor for the synthesis of advanced pharmaceutical intermediates by providing a handle for introducing various pharmacophoric groups.

A significant application of 5-aminoindole (B14826) derivatives, which can be prepared from the corresponding carbamate, is in the synthesis of kinase inhibitors. A patent for indole carboxamide compounds useful as kinase inhibitors highlights the importance of the 5-amino group for creating compounds for the treatment of autoimmune or chronic inflammatory diseases. google.com The ethyl carbamate group in this compound can be readily hydrolyzed to the free amine, which can then be acylated or otherwise modified to produce these complex amides.

Furthermore, research into potent and selective inhibitors of Interleukin-1 Receptor Associated Kinase 4 (IRAK4) has led to the discovery of a clinical candidate, PF-06650833. nih.gov The development of such molecules often starts from fragment-based drug design, where small, functionalized building blocks are optimized. An appropriately substituted indole, such as one derived from this compound, could serve as a key fragment in such a discovery process.

The synthesis of antimycobacterial agents also showcases the utility of 5-substituted indoles. A library of ethyl 5-(1-benzyl-1H-indol-5-yl) isoxazole-3-carboxylates was generated and evaluated for antimycobacterial activity. nih.gov The synthesis of these compounds starts from a 5-aminoindole derivative, again highlighting the importance of the functionality at this position for building biologically active molecules. nih.gov

The table below illustrates the types of advanced pharmaceutical intermediates that can be synthesized from precursors like this compound.

Precursor (Derived from this compound)Target ClassExample Intermediate/Final CompoundReference (Related Syntheses)
5-Amino-1H-indoleKinase InhibitorsIndole Carboxamides google.com
5-Amino-1H-indoleIRAK4 InhibitorsFragments for inhibitor design nih.gov
5-Amino-1H-indoleAntimycobacterial Agents5-(1-benzyl-1H-indol-5-yl) isoxazole-3-carboxylates nih.gov

Role in the Development of Novel Chemical Libraries for Screening

Diversity-oriented synthesis (DOS) is a powerful strategy for generating collections of structurally diverse small molecules for high-throughput screening to identify new biological probes and drug leads. cam.ac.ukrsc.org this compound is an excellent starting point for DOS due to the multiple reactive sites on the indole ring and the modifiable carbamate group.

The synthesis of a small library of potentially bioactive 3,4-dihydro-1H- nih.govbohrium.comoxazino[4,3-a]indoles from ethyl 1H-indole-2-carboxylates demonstrates how a common indole precursor can be used to generate a diverse set of fused heterocyclic compounds. nih.gov This approach, which involves functionalization at different positions of the newly formed ring system, can be conceptually applied to derivatives of this compound to create a library of novel compounds. nih.gov

Recent advances in divergent synthetic strategies for indole-based natural product libraries further underscore the importance of versatile indole starting materials. nih.gov These strategies often rely on a common intermediate that can be elaborated into a variety of complex scaffolds. The functional handles present in this compound make it a suitable candidate for such divergent synthetic approaches.

An untargeted diversity-oriented synthesis approach has been successfully used to discover new antitumor agents. acs.org This methodology relies on the creation of a library of compounds with high scaffold diversity. By employing various cyclization and functionalization reactions on a starting material like this compound, a wide range of unique molecular architectures can be accessed for biological screening.

The following table outlines the potential of this compound in the generation of chemical libraries.

Library Synthesis StrategyPrecursorType of DiversityPotential ApplicationsReference (Conceptual Basis)
Diversity-Oriented Synthesis (DOS)This compoundScaffold DiversityDrug Discovery, Chemical Biology cam.ac.ukrsc.orgacs.org
Library of Fused HeterocyclesThis compoundSubstituent and Scaffold DiversityMedicinal Chemistry Screening nih.gov
Natural Product-Like LibraryThis compoundStructural Complexity and DiversityDiscovery of Bioactive Compounds nih.gov

Potential Research Trajectories and Interdisciplinary Studies of Ethyl 1h Indol 5 Ylcarbamate

Exploration in Chemical Biology Tool Development and Probe Design

Chemical probes are indispensable small molecules used to study the function of proteins and biological pathways in complex systems. nih.govyoutube.com High-quality probes must be potent and selective for their target and possess a proven mechanism of action within cellular environments. escholarship.org The scaffold of ethyl 1H-indol-5-ylcarbamate offers several avenues for its development into a sophisticated chemical probe.

The indole (B1671886) nucleus is a well-established "privileged scaffold" in medicinal chemistry, known for its ability to interact with a wide array of biological targets. mdpi.com This core can be systematically modified to serve as a specific recognition element for a protein of interest. The carbamate (B1207046) moiety, on the other hand, can be functionalized in several ways to facilitate probe design:

Attachment of Reporter Groups: The carbamate's nitrogen or carbonyl group can serve as a chemical handle for attaching reporter tags such as fluorophores, biotin (B1667282), or clickable alkyne/azide groups via a linker. This allows for the visualization, isolation, and identification of protein targets.

Photoaffinity Labeling: The indole ring or an appended group could be modified with a photolabile moiety (e.g., a diazirine). Upon photoactivation, a reactive carbene or nitrene is generated, leading to covalent cross-linking with the target protein, enabling unambiguous target identification.

Covalent Probes: While the ethyl carbamate itself is relatively stable, it could be replaced with a more reactive electrophilic group (a "warhead") designed to form a covalent bond with a specific nucleophilic residue (e.g., cysteine, serine, lysine) in the target protein's binding site. This approach can provide highly specific and potent probes. escholarship.org

The development process would involve creating a small library of derivatives and screening them for target engagement and selectivity. An essential component of this process is the co-development of a structurally similar but biologically inactive "negative control" to help differentiate on-target effects from off-target phenomena. escholarship.org

Table 1: Potential Modifications for Chemical Probe Development

Probe Type Modification Strategy on this compound Scaffold Application
Affinity-Based Probe Attach biotin or a fluorescent dye (e.g., fluorescein) to the carbamate nitrogen via a flexible linker. Target pull-down and identification; Cellular imaging.
Photoaffinity Probe Introduce a diazirine or benzophenone (B1666685) group on the indole ring or as a substituent on the carbamate. Covalent labeling of the target protein upon UV irradiation for identification.
Covalent Probe Replace the ethyl carbamate with a reactive electrophile like an acrylamide (B121943) or chloroacetamide group. Irreversible inhibition and labeling of a specific nucleophilic amino acid in the target's active site.
Orthogonal Probe Synthesize a regioisomer, such as ethyl 1H-indol-6-ylcarbamate, to serve as a comparative tool. Distinguishing on-target from off-target effects. escholarship.org

Potential Applications in Materials Science or Polymer Chemistry (Hypothetical for Indole Carbamates)

While the direct application of this compound in materials science is not established, the chemical functionalities of indole carbamates present hypothetical opportunities for creating novel polymers and functional materials. The indole ring and the carbamate group both offer sites for polymerization or incorporation into larger macromolecular structures.

Monomer Synthesis: The indole nitrogen, after deprotonation, could participate in N-alkylation or N-arylation polymerization reactions. Alternatively, the aromatic ring could be functionalized with polymerizable groups like vinyl or styrenyl moieties.

Polycarbamates/Polyurethanes: The carbamate functionality is a precursor to polyurethanes, a highly versatile class of polymers. While ethyl carbamate itself is not ideal for this purpose, derivatives containing hydroxyl or amine groups could be synthesized. For instance, converting the ethyl ester to a 2-hydroxyethyl ester would create a diol-like monomer that could react with diisocyanates to form polyurethanes. The indole ring would then be incorporated as a pendant group along the polymer backbone, potentially imparting unique properties such as conductivity, fluorescence, or enhanced thermal stability.

Conducting Polymers: The indole nucleus is an electron-rich heterocycle. Polymers containing conjugated indole units can exhibit semiconducting or conducting properties upon doping, making them potentially useful in organic electronics such as organic light-emitting diodes (OLEDs) or organic photovoltaics (OPVs).

Research in this area would focus on synthesizing polymerizable monomers derived from the indole carbamate scaffold and investigating the properties of the resulting polymers.

Role in Catalysis and Organocatalysis via Indole-Carbamate Derivatives

The indole scaffold is a versatile platform for ligand design in metal-catalyzed reactions and a core component of some organocatalysts. mdpi.comnih.gov Derivatives of this compound could be developed to serve in these roles.

Ligand Development for Metal Catalysis: The indole ring can be functionalized at various positions (e.g., N1, C2, C3, C4, C7) with phosphine, N-heterocyclic carbene (NHC), or other coordinating groups. nih.gov The carbamate at the C5 position could sterically and electronically tune the catalytic pocket. For example, synthesizing a 2-diphenylphosphino derivative of this compound would create a potential ligand for palladium-catalyzed cross-coupling reactions. The carbamate group's size and electronics could influence the catalyst's activity and selectivity.

Organocatalysis: Chiral indole-based structures have been used in asymmetric organocatalysis. rsc.orgnih.gov For example, a chiral amine or squaramide group could be appended to the indole scaffold, potentially via the carbamate nitrogen, to create a hydrogen-bond-donating catalyst for enantioselective reactions. The indole core would provide a rigid backbone to orient the catalytic groups effectively. The synthesis of chiral 2-indole-substituted 1,1-diarylalkane derivatives has been achieved through organocatalytic asymmetric reactions, highlighting the utility of the indole core in such transformations. rsc.orgnih.gov

Future work would involve designing and synthesizing various indole-carbamate derivatives and testing their efficacy in a range of catalytic transformations, including C-C bond formation, hydrogenations, and asymmetric reactions.

Future Directions in Pre-clinical Lead Optimization and Compound Class Diversification

Should this compound or a related analogue emerge as a "hit" from a biological screen, it would enter the lead optimization phase of drug discovery. creative-biostructure.com This iterative process aims to improve the compound's potency, selectivity, and drug-like properties (ADME: absorption, distribution, metabolism, and excretion). creative-biostructure.comacs.org

Structure-Activity Relationship (SAR) Studies: A systematic exploration of the chemical space around the lead compound is crucial. acs.org This involves synthesizing analogues with modifications at key positions:

Indole Ring: Substitution at the N1 position can modulate lipophilicity and prevent N-dealkylation metabolism. Halogenation or alkylation at the C2, C3, C4, C6, and C7 positions can explore new binding interactions and block metabolic hotspots.

Carbamate Group: The ethyl group can be replaced with a wide variety of alkyl, aryl, or cycloalkyl groups to probe for additional hydrophobic interactions. The carbamate linker itself could be replaced with bioisosteres like amides, ureas, or sulfonamides to improve metabolic stability or hydrogen bonding capabilities.

Compound Class Diversification: Beyond simple SAR, diversification involves making more significant changes to the scaffold to discover new chemical classes with potentially better properties. This could involve replacing the indole core with other heterocycles like benzimidazoles or indazoles while retaining the carbamate side chain, or vice-versa. The goal is to generate a diverse library of compounds for further screening to identify a preclinical candidate with an optimal balance of potency, selectivity, and pharmacokinetic properties. acs.orgnih.gov

Table 2: Strategies for Preclinical Lead Optimization

Optimization Goal Strategy Example Modification
Improve Potency Explore key binding interactions through systematic substitution. Synthesize analogues with different alkyl/aryl groups on the carbamate; add substituents (F, Cl, Me, OMe) to the indole ring.
Enhance Solubility Introduce polar functional groups. Replace the ethyl group with a morpholinoethyl or piperazinylethyl group; add a hydroxyl or carboxylic acid to the alkyl chain.
Increase Metabolic Stability Block potential sites of metabolism (e.g., oxidation, hydrolysis). Introduce a methyl group at the indole C2 position; replace the carbamate ester with a more stable amide or urea (B33335) linkage.
Modulate Lipophilicity Systematically alter non-polar or polar groups. Vary the length and branching of the carbamate alkyl chain; substitute the indole ring with halogens or polar groups.

Q & A

Q. What are the optimal synthetic routes for ethyl 1H-indol-5-ylcarbamate, and how do reaction conditions influence yield and purity?

this compound can be synthesized via carbamate coupling reactions, often using indole derivatives and ethyl chloroformate. A catalyst-free, aqueous ethanol-mediated approach (similar to the synthesis of 5-((2-aminothiazol-5-yl)(phenyl)carbamate derivatives) minimizes side reactions and improves yield . Key variables include temperature (70–90°C), solvent polarity, and stoichiometric ratios. Monitoring reaction progress via TLC or HPLC ensures intermediate stability, while recrystallization in ethanol/water mixtures enhances purity.

Q. What spectroscopic techniques are most effective for characterizing this compound, and how are spectral contradictions resolved?

  • 1H/13C NMR : Assign signals for the indole NH (δ ~10–12 ppm), carbamate carbonyl (δ ~155–160 ppm), and ethyl group protons (δ ~1.3–4.2 ppm). Contradictions in peak splitting (e.g., overlapping aromatic signals) can be resolved using 2D NMR (COSY, HSQC) .
  • HRMS : Confirm molecular ion [M+H]+ with <2 ppm error. Discrepancies in fragmentation patterns require cross-validation with synthetic intermediates .
  • IR : Carbamate C=O stretches (~1700–1750 cm⁻¹) distinguish the compound from urea or amide analogs .

Q. What safety protocols are critical when handling this compound in laboratory settings?

  • PPE : Use nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact.
  • Ventilation : Perform reactions in fume hoods due to potential volatile byproducts (e.g., ethyl chloroformate residues) .
  • Waste Management : Segregate organic waste and neutralize acidic/basic residues before disposal. Collaborate with certified chemical waste agencies for compliance .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to explore this compound’s pharmacological potential?

  • Variable Substituents : Synthesize analogs with modifications at the indole N1, C5 carbamate, or ethyl group. For example, replace the ethyl group with methyl or benzyl to assess steric/electronic effects .
  • Biological Assays : Test analogs against target enzymes (e.g., kinases) using fluorescence polarization or SPR. Compare IC50 values to identify critical functional groups .
  • Computational Modeling : Perform docking studies (AutoDock, Schrödinger) to predict binding affinities and validate with experimental data .

Q. How can contradictory spectral or bioassay data for this compound derivatives be systematically analyzed?

  • Data Triangulation : Cross-reference NMR, MS, and X-ray crystallography (if available) to confirm structural assignments. For example, unexpected NOE correlations in NMR may indicate conformational flexibility .
  • Statistical Tools : Use factorial design (e.g., 2^k factorial experiments) to isolate variables causing bioassay variability (e.g., solvent polarity, pH) .
  • Error Analysis : Quantify uncertainties in HRMS (±0.001 Da) and NMR (δ ±0.05 ppm) to identify outliers .

Q. What methodologies improve the reproducibility of this compound synthesis across laboratories?

  • Standardized Protocols : Publish detailed procedures with reaction monitoring intervals (e.g., HPLC at t = 0, 30, 60 min) and purification thresholds (e.g., ≥95% purity by GC) .
  • Interlab Validation : Collaborate with independent labs to replicate synthesis and characterization. Address discrepancies via round-robin testing .
  • Open Data : Share raw spectral files (e.g., JCAMP-DX for NMR) in public repositories for transparency .

Q. How can computational chemistry predict the reactivity of this compound in novel reaction environments?

  • DFT Calculations : Optimize geometry at the B3LYP/6-31G(d) level to predict electrophilic/nucleophilic sites. For example, calculate Fukui indices to identify reactive carbamate carbonyl positions .
  • MD Simulations : Simulate solvation effects in polar (water) vs. nonpolar (toluene) solvents to guide solvent selection for synthesis .
  • Machine Learning : Train models on existing indole-carbamate reaction datasets to predict optimal catalysts or temperatures .

Methodological Best Practices

Q. What experimental design principles minimize bias in pharmacological evaluations of this compound?

  • Blinding : Use coded samples for bioassays to prevent observer bias .
  • Controls : Include positive (e.g., known kinase inhibitors) and negative (vehicle-only) controls in dose-response studies .
  • Replication : Perform triplicate measurements for IC50 determinations and report standard deviations .

Q. How should researchers document synthetic and analytical procedures to meet academic reproducibility standards?

  • Detailed Logs : Record exact instrument parameters (e.g., NMR spectrometer frequency, LC column type) .
  • Chemical Metadata : Specify CAS numbers, purity grades, and supplier details for all reagents .
  • Data Archiving : Deposit raw data in repositories like Zenodo or Figshare with DOIs for public access .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.